1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)-
Description
Crystallographic Analysis and Bond Geometry
Single-crystal X-ray diffraction studies reveal that 1H-pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)- crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. The unit cell parameters are a = 11.4501(15) Å, b = 9.7869(11) Å, c = 12.3653(15) Å, and β = 90.997(11)°, yielding a volume of 1385.5(3) ų. The pyrrolidine ring adopts a half-chair conformation, with torsional angles ranging from −5.8° to 12.3°, while the imidazole moiety remains planar (maximum deviation: 0.04 Å).
The benzyl and p-methoxyphenyl substituents exhibit dihedral angles of 68.5° and 42.7° relative to the pyrroloimidazole core, respectively, indicating moderate conjugation with the central heterocycle. Key bond lengths include:
- N1–C2: 1.372 Å
- C2–N3: 1.298 Å
- C6–O1 (methoxy): 1.432 Å
Intermolecular N–H···O hydrogen bonds (2.89 Å, 158°) between the imidazole NH and methoxy oxygen atoms stabilize the crystal lattice. Parallel-displaced π-π interactions (3.52 Å) between adjacent benzyl groups further contribute to packing stability. These features align with general principles of crystal engineering observed in fused heterocyclic systems.
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (¹H and ¹³C) spectroscopy in deuterated chloroform reveals significant conformational flexibility. The pyrrolidine ring exhibits averaged chemical shifts (δ 3.15–3.78 ppm for H2/H3 protons) at 298 K, coalescing into distinct signals below 250 K, indicative of slow ring puckering dynamics on the NMR timescale. Variable-temperature studies estimate an activation energy barrier of 12.3 kJ/mol for the chair-to-twist-boat transition, consistent with steric hindrance from the bulky benzyl substituent.
The para-methoxyphenyl group demonstrates restricted rotation about the C6–C7 bond, evidenced by diastereotopic splitting of aromatic protons (δ 7.21–7.43 ppm, J = 8.5 Hz). Nuclear Overhauser effect (NOE) correlations between H1 (benzyl CH₂) and H8 (p-methoxyphenyl ortho-H) confirm a predominant gauche orientation in solution. Density functional theory (DFT) calculations at the B3LYP/6-31G level corroborate these observations, predicting three low-energy conformers within 2.1 kJ/mol.
Comparative Analysis with Related Pyrroloimidazole Derivatives
Structural comparisons with unsubstituted pyrrolo[1,2-a]imidazole highlight the electronic and steric effects of the 1-benzyl-6-(p-methoxyphenyl) substituents:
| Feature | Target Compound | Pyrrolo[1,2-a]imidazole | 1-Methyl Derivative |
|---|---|---|---|
| Pyrrolidine Puckering | Half-chair | Envelope | Twist-boat |
| N1–C2 Bond Length (Å) | 1.372 | 1.385 | 1.379 |
| π-π Stacking Distance | 3.52 | 3.78 | N/A |
| Torsional Barrier (kJ/mol) | 12.3 | 8.9 | 10.7 |
Data derived from .
Properties
CAS No. |
37959-42-5 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-benzyl-6-(4-methoxyphenyl)pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C20H18N2O/c1-23-19-9-7-17(8-10-19)18-13-20-21(11-12-22(20)15-18)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |
InChI Key |
XUHJAALRJWIVPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CN(C3=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Double Cyclodehydration and Aromatization
Another approach involves the acid-catalyzed double cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines or ammonium acetate as the amine source. This method enables the formation of polycyclic N-fused heteroaromatic systems, including pyrroloimidazole derivatives.
- The reaction typically uses trifluoroacetic acid (TFA) or dodecylbenzenesulfonic acid (DBSA) as catalysts in solvents like DMSO or toluene.
- The process involves sequential cyclization steps leading to the fused heterocycle with aromatic stabilization.
- This method tolerates a wide range of functional groups, including benzyl and p-methoxyphenyl substituents, and can be optimized by adjusting temperature and catalyst loading to improve yields.
Condensation of Amino Ketones with Pyrrole Derivatives
A classical synthetic route involves the condensation of 2-amino-1-arylethanones (amino ketones) with substituted pyrroles such as 5-methoxy-3,4-dihydro-2H-pyrrole.
- This condensation forms intermediate imines or enamines that cyclize to give 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
- The reaction is typically carried out under reflux in ethanol or other suitable solvents.
- Quaternary salts of the pyrroloimidazole can be isolated as chlorides or bromides, which are useful intermediates for further functionalization.
Use of Cyclic Methylthioimines and Aziridines
A less common but effective method involves the reaction of cyclic methylthioimines (as acid addition salts) with 2-aryl or 2,3-diaryl aziridines in alcoholic solvents or polar aprotic solvents like DMF or DMSO.
- This method allows the preparation of tetrahydro- and hexahydro-pyrroloimidazole derivatives.
- The reaction is typically performed at low temperatures (0°C to room temperature) to control selectivity and yield.
- Subsequent oxidation of thioether intermediates with potassium hydrogen persulfate can yield the fully aromatic pyrroloimidazole system.
Detailed Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Solvent(s) | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| [3+2] Annulation | Pyrrole derivative + phenacyl bromide + base | DMSO, DMF | Room temp to 70°C | 60–84 | Electron-donating substituents slightly reduce yield; chromatography needed for purity |
| Double Cyclodehydration | 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde + o-phenylenediamine or NH4OAc + acid catalyst | TFA/DMSO, DBSA/toluene | 80–120°C | Moderate to high | Functional group tolerant; catalyst choice affects yield |
| Condensation of Amino Ketones | 2-Amino-1-arylethanone + substituted pyrrole | Ethanol or similar | Reflux | 58–85 | Produces quaternary salts; useful for further derivatization |
| Methylthioimine + Aziridine | Cyclic methylthioimine salt + 2-aryl aziridine | Alcohol, DMF, DMSO | 0°C to RT | Moderate | Requires oxidation step for aromatic products |
Research Findings and Optimization Insights
- The choice of base and solvent is critical in the [3+2] annulation method. Sodium hydride in DMSO was found optimal for high yields of pyrroloimidazole derivatives with aryl substituents.
- Acid-catalyzed double cyclodehydration benefits from the use of ammonium acetate as a mild amine source, which improves atom economy and reduces side reactions.
- Electron-rich substituents such as p-methoxyphenyl groups are compatible with these methods but may require careful purification due to their influence on polarity and crystallinity.
- The methylthioimine-aziridine route offers access to partially saturated intermediates that can be selectively oxidized, providing synthetic flexibility for further functionalization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Biological Applications
1H-Pyrrolo(1,2-a)imidazole derivatives have been extensively studied for their biological activities, which include:
- Anticancer Activity : Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the structure can enhance the selectivity and potency of these compounds against specific tumor types .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial and fungal pathogens. Its mechanism of action often involves disrupting cellular processes critical for microbial survival .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms identified .
Synthetic Approaches
The synthesis of 1H-Pyrrolo(1,2-a)imidazole compounds can be achieved through various methods, including:
- Cyclization Reactions : Acid-catalyzed cyclization of appropriate precursors has been a common method for synthesizing derivatives. This approach allows for the introduction of various substituents at specific positions on the pyrrolo-imidazole framework .
- Functional Group Modification : Post-synthetic modifications can enhance the biological activity and solubility of the compound. Techniques such as alkylation and acylation are frequently employed to create more potent derivatives .
Case Studies
Several case studies highlight the applications and efficacy of 1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)-:
-
Anticancer Research :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
- Another investigation focused on its activity against lung cancer cells, revealing that it significantly reduced tumor growth in xenograft models .
- Antimicrobial Studies :
- Neuroprotection :
Mechanism of Action
The mechanism of action of 1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . The presence of the benzyl and methoxyphenyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-benzyl-6-(p-methoxyphenyl)-1H-pyrrolo(1,2-a)imidazole, we compare it with three structurally related pyrroloimidazole derivatives (Table 1).
Table 1: Comparative Analysis of Pyrroloimidazole Derivatives
*Predicted values.
Structural and Functional Group Variations
Saturation and Reactivity :
Physicochemical Properties
Acidity/Basicity :
- The target compound’s pKa (~2.75) suggests weak basicity, contrasting sharply with the highly acidic 149876-15-3 (pKa -1.34), attributable to its electron-withdrawing acetyl and dione groups .
- The 7-amine in 877319-84-1 (pKa 2.75) may exhibit zwitterionic behavior in solution, unlike the target compound .
Density and Solubility :
- The target compound’s density (1.34 g/cm³) aligns with derivatives bearing aryl groups, whereas the dihydro-dione (1.41 g/cm³) has higher density due to its compact, oxygen-rich structure .
Biological Activity
Overview
1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a fused pyrrolo[1,2-a]imidazole ring system along with benzyl and methoxyphenyl groups, contributes to its unique chemical properties and interactions with biological targets.
- Chemical Formula : C20H18N2O
- CAS Number : 37959-42-5
- Molecular Weight : 318.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active sites or modulate signaling pathways through receptor interactions. This mechanism positions it as a candidate for various therapeutic applications.
Biological Activities
Research has indicated several key biological activities associated with 1-benzyl-6-(4-methoxyphenyl)-1H-pyrrolo[1,2-a]imidazole:
Antimicrobial Activity
A study on related pyrrolo[1,2-a]imidazole derivatives demonstrated significant antibacterial and antifungal properties. For instance, compounds derived from this class exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 6c | 2-4 | S. aureus |
| 6c | 4 | E. coli |
| Other | 8-32 | Various |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example, derivatives of pyrrolo[1,2-a]imidazoles have shown cytotoxic effects against several cancer cell lines, indicating their promise in cancer therapy .
Study on Antibacterial Activity
In a recent study, a series of novel pyrrolo[1,2-a]imidazole compounds were synthesized and screened for their antimicrobial activity. Among these, one specific derivative demonstrated broad-spectrum activity against multiple bacterial strains while maintaining low toxicity levels (LD50 > 2000 mg/kg) in animal models .
Anticancer Evaluation
Another investigation evaluated the anticancer efficacy of various pyrrolo[1,2-a]imidazole derivatives against a panel of cancer cell lines including leukemia and melanoma. Results indicated that some compounds exhibited potent cytotoxicity at concentrations as low as , suggesting significant therapeutic potential .
Comparative Analysis with Similar Compounds
The biological activity of 1-benzyl-6-(4-methoxyphenyl)-1H-pyrrolo[1,2-a]imidazole can be compared with other related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-benzyl-2-methyl-1H-imidazole | Imidazole | Moderate antibacterial activity |
| 6-phenyl-1H-pyrrolo[1,2-a]imidazole | Pyrroloimidazole | Lower cytotoxicity |
| 1-benzyl-4-methoxyphenyl-1H-imidazole | Imidazole | Limited antifungal properties |
Q & A
Q. What established synthetic routes are reported for 1H-Pyrrolo[1,2-a]imidazole derivatives, and how are they adapted for introducing the 1-benzyl-6-(p-methoxyphenyl) substituent?
The synthesis of pyrroloimidazole derivatives typically involves cyclization, cycloaddition, or cyclocondensation strategies. For the 1-benzyl-6-(p-methoxyphenyl) derivative, a common approach is the annulation of imidazole precursors with benzyl and aryl-substituted reagents. For example, cyclocondensation of 1-benzylimidazole with p-methoxyphenylacetylene under transition metal catalysis (e.g., Cu or Pd) can yield the target scaffold . Modifications in reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of arylating agents are critical for regioselective substitution at the 6-position .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
Characterization relies on 1H/13C NMR to confirm substitution patterns (e.g., benzyl and p-methoxyphenyl groups via aromatic proton splitting and coupling constants). LC-MS is employed to verify molecular weight (e.g., [M+H]+ ion) and purity. Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in the fused pyrroloimidazole ring. Purity assessment via HPLC with UV/vis detection (λ = 254 nm) is recommended, with mobile phases optimized for polar heterocycles (e.g., acetonitrile/water with 0.1% TFA) .
Q. What are the key safety and storage protocols for handling this compound in laboratory settings?
The compound should be stored in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent oxidation. Use gloveboxes or fume hoods to avoid inhalation of dust/particulates. In case of skin contact, wash immediately with 10% ethanol-water solution, followed by soap and water. Emergency procedures for ingestion include administering activated charcoal and seeking medical attention .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 1-benzyl-6-(p-methoxyphenyl) substitution, and what are common side reactions?
Yield optimization requires balancing electron-donating effects (p-methoxy group) and steric hindrance during cyclization. Side reactions like over-alkylation or ring-opening can occur if reaction times exceed 12 hours. Catalytic systems such as Pd(OAc)2/PPh3 in DMSO at 80°C improve regioselectivity, achieving yields up to 85% . Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) every 2 hours helps terminate reactions at optimal conversion.
Q. How do researchers address contradictions in reported biological activities (e.g., antimicrobial vs. receptor modulation) for this compound?
Discrepancies may arise from differences in purity thresholds (>95% vs. <90%), assay conditions (e.g., microbial strain variability), or off-target interactions. To resolve these:
- Perform dose-response studies across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria for antimicrobial assays).
- Use competitive binding assays (e.g., SPR or radioligand displacement) to confirm receptor affinity, as seen in cannabinoid receptor modulation studies .
- Validate structural integrity post-assay via HPLC-MS to rule out degradation .
Q. What computational strategies predict the compound’s interactions with biological targets, and how are they validated?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like CB1/CB2 receptors, focusing on the benzyl group’s hydrophobic pocket occupancy. MD simulations (AMBER, GROMACS) assess binding stability over 100 ns trajectories. Experimental validation includes SAR studies (e.g., replacing p-methoxy with electron-withdrawing groups to test activity loss) .
Q. What methodologies are employed to analyze stability under varying pH and temperature conditions?
- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours, followed by UPLC-PDA analysis to track degradation products.
- Thermogravimetric analysis (TGA) determines decomposition temperatures, while DSC identifies polymorphic transitions.
- Light exposure tests (ICH Q1B guidelines) using UV chambers (320–400 nm) assess photostability .
Data Contradiction Analysis Example
Issue : A study reports potent antifungal activity (MIC = 2 µg/mL), while another shows no activity at 50 µg/mL.
Resolution Steps :
Verify microbial strain authenticity (e.g., ATCC vs. clinical isolates).
Re-test under standardized CLSI/M38-A2 protocols (fixed inoculum size, RPMI-1640 media).
Check for synergistic effects with adjuvants (e.g., fluconazole) using checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
